(2,3-Dimethylcyclohexyl)methanamine
Overview
Description
(2,3-Dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H19N and a molecular weight of 141.26 g/mol . It is a member of the amine family, characterized by the presence of an amino group attached to a cyclohexane ring substituted with two methyl groups at the 2 and 3 positions . This compound is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
(2,3-Dimethylcyclohexyl)methanamine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of polymers, resins, and other industrial chemicals
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylcyclohexyl)methanamine typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material, a cyclohexane derivative, is first prepared by introducing methyl groups at the 2 and 3 positions.
Amination: The cyclohexane derivative undergoes amination, where an amino group is introduced to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory methods but optimized for higher yields and purity. The process typically includes:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Purification: The final product is purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products Formed
Oxidation: Produces corresponding oxides and ketones.
Reduction: Yields simpler amines and hydrocarbons.
Substitution: Forms various substituted cyclohexane derivatives.
Mechanism of Action
The mechanism of action of (2,3-Dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanamine: Similar structure but lacks the methyl groups at the 2 and 3 positions.
(2-Methylcyclohexyl)methanamine: Contains only one methyl group at the 2 position.
(3-Methylcyclohexyl)methanamine: Contains only one methyl group at the 3 position.
Uniqueness
(2,3-Dimethylcyclohexyl)methanamine is unique due to the presence of two methyl groups at the 2 and 3 positions, which can influence its chemical reactivity and biological activity. This structural feature can lead to different steric and electronic effects compared to its analogs .
Properties
IUPAC Name |
(2,3-dimethylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-4-3-5-9(6-10)8(7)2/h7-9H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOFDIXJDYSDII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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